2,5-Dioxaspiro[3.5]nonan-7-one

Catalog No.
S15842046
CAS No.
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxaspiro[3.5]nonan-7-one

Product Name

2,5-Dioxaspiro[3.5]nonan-7-one

IUPAC Name

2,5-dioxaspiro[3.5]nonan-7-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c8-6-1-2-7(10-3-6)4-9-5-7/h1-5H2

InChI Key

WKBUXKYVGHURAR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC2)OCC1=O

2,5-Dioxaspiro[3.5]nonan-7-one is a chemical compound characterized by its unique spirocyclic structure, which consists of two oxygen atoms incorporated into the spiro framework. Its molecular formula is C7_7H10_{10}O3_3, and it has a molecular weight of 142.16 g/mol. The compound features a ketone functional group, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

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  • Biology: The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate and its role in drug development.
  • Industry: It is used in producing specialty chemicals and as a precursor for synthesizing other complex molecules .
  • Research indicates that 2,5-Dioxaspiro[3.5]nonan-7-one exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that it may interact with specific biological pathways and molecular targets, potentially serving as an inhibitor or modulator of enzyme activity. Its unique structure allows for interactions with biological molecules, influencing their functions .

    The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one typically involves cyclization reactions of suitable precursors under controlled conditions:

    • Synthetic Routes: A common method includes the reaction of a diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure. This process often utilizes strong acids like sulfuric acid at elevated temperatures to facilitate cyclization.
    • Industrial Production Methods: Large-scale production may involve continuous flow processes to ensure consistent quality and yield. Automated reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and catalyst concentration .

    The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure allows it to interact with enzymes and receptors, modulating their function. These interactions are crucial for understanding its potential therapeutic applications .

    Several compounds share structural similarities with 2,5-Dioxaspiro[3.5]nonan-7-one:

    Compound NameStructural FeaturesUnique Characteristics
    2,5-Dioxaspiro[3.5]nonan-8-oneSimilar spirocyclic structureContains a hydroxyl group instead of a ketone
    2,6-Dioxaspiro[4.5]decaneDifferent ring structureExhibits distinct chemical properties
    2,5-Dioxaspiro[3.5]nonan-7-amineContains an amine groupAlters the reactivity profile compared to ketones
    2-Oxaspiro[3.5]nonan-7-oneSimilar spirocyclic structureLacks one oxygen atom in the ring

    Uniqueness

    The uniqueness of 2,5-Dioxaspiro[3.5]nonan-7-one lies in its specific spiro structure combined with the presence of a ketone functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds, making it a valuable target for synthetic and medicinal chemistry research .

    XLogP3

    -0.5

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    142.062994177 g/mol

    Monoisotopic Mass

    142.062994177 g/mol

    Heavy Atom Count

    10

    Dates

    Last modified: 08-15-2024

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